

# Application Notes and Protocols: Barium Hydride in Hydrogenation Catalysis

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## Compound of Interest

Compound Name: Barium hydride ( $\text{BaH}_2$ )

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## Abstract

Barium hydride ( $\text{BaH}_2$ ) and its derivatives have emerged as potent reagents in modern hydrogenation catalysis. While commercially available, bulk  $\text{BaH}_2$  is largely inactive for hydrogenation, specially prepared "activated" barium and supported barium hydride species exhibit remarkable catalytic activity for the hydrogenation of a wide range of unsaturated organic compounds, including alkenes, alkynes, and arenes.[1][2] Furthermore,  $\text{BaH}_2$  serves as an effective co-catalyst or mediator in synergy with transition metals for important industrial processes like ammonia synthesis.[3][4] This document provides detailed application notes and experimental protocols for the use of barium-based catalysts in hydrogenation and related reductive transformations.

## Application: Direct Hydrogenation of Alkenes and Arenes using Activated Barium ( $\text{Ba}^0/\text{BaH}_2$ ) Catalyst

Commercially available barium hydride is non-catalytic for hydrogenation.[1] However, a highly active catalyst can be prepared by activating barium metal through evaporation and co-condensation with a solvent like heptane.[1][5][6] This process generates a black powder of finely divided, oxide-free barium metal ( $\text{Ba}^0$ ) which readily reacts with hydrogen to form  $\text{BaH}_2$  in situ. This mixture of  $\text{Ba}^0$  and  $\text{BaH}_2$  is a highly potent catalyst for the hydrogenation of various unsaturated hydrocarbons.[2][5]

## Quantitative Data: Hydrogenation of Alkenes, Alkynes, and Imines

The following table summarizes the catalytic performance of activated barium metal in the hydrogenation of a variety of unsaturated substrates. The data is adapted from Harder, S. et al., Angew. Chem. Int. Ed., 2021.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Entry	Substrate	Catalyst Loading (mol%)	H <sub>2</sub> Pressure (bar)	Temperature (°C)	Time (h)	Conversion (%)
1	Cyclohexene	5	12	80	0.5	>99
2	Cyclohexene	5	12	Room Temp.	3	>99
3	1-Methylcyclohexene	10	20	150	24	>99
4	Tetraphenylethylene	10	20	150	24	>99
5	1-Hexene	5	12	100	3	>99
6	Diphenylacetylene	5	12	120	1	>99
7	N-benzylidenaniline	10	20	120	24	>99

## Quantitative Data: Hydrogenation of Arenes and Pyridines

Activated barium is also effective for the more challenging hydrogenation of aromatic compounds.

Entry	Substrate	Catalyst Loading (mol%)	H <sub>2</sub> Pressure (bar)	Temperature (°C)	Time (h)	Conversion (%)
1	Benzene	10	50	150	24	>99
2	Naphthalene	10	50	150	24	>99
3	Anthracene	10	50	150	24	>99
4	Pyridine	10	50	150	24	90
5	2,6-Lutidine	10	50	150	24	85

## Experimental Protocols

### Protocol 1: Preparation of Activated Barium Catalyst

This protocol is based on the metal vapor synthesis method described by Harder et al.[\[7\]](#)

#### Materials:

- Barium metal chunks
- Heptane, anhydrous
- Metal-evaporation equipment

#### Procedure:

- Under a high vacuum, activate bulk barium metal by evaporation.
- Co-condense the barium vapor with anhydrous heptane.
- After the condensation is complete, remove the heptane under vacuum.
- The resulting oxide-free, black powder of activated barium should be handled under an inert atmosphere (e.g., in a glovebox).

## Protocol 2: General Procedure for Catalytic Hydrogenation

### Materials:

- Activated Barium Catalyst
- Substrate (e.g., cyclohexene)
- Anhydrous solvent (e.g., C<sub>6</sub>D<sub>6</sub> for NMR monitoring)
- High-pressure autoclave equipped with a magnetic stir bar

### Procedure:

- In a glovebox, charge a high-pressure autoclave with the desired amount of activated barium catalyst.
- Add the solvent and the substrate to the autoclave.
- Seal the autoclave and remove it from the glovebox.
- Pressurize the autoclave with hydrogen gas to the desired pressure.
- Heat the reaction mixture to the specified temperature with vigorous stirring.
- Maintain the reaction under these conditions for the specified time.
- After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
- Analyze the reaction mixture by GC or NMR to determine the conversion.

## Proposed Catalytic Cycles

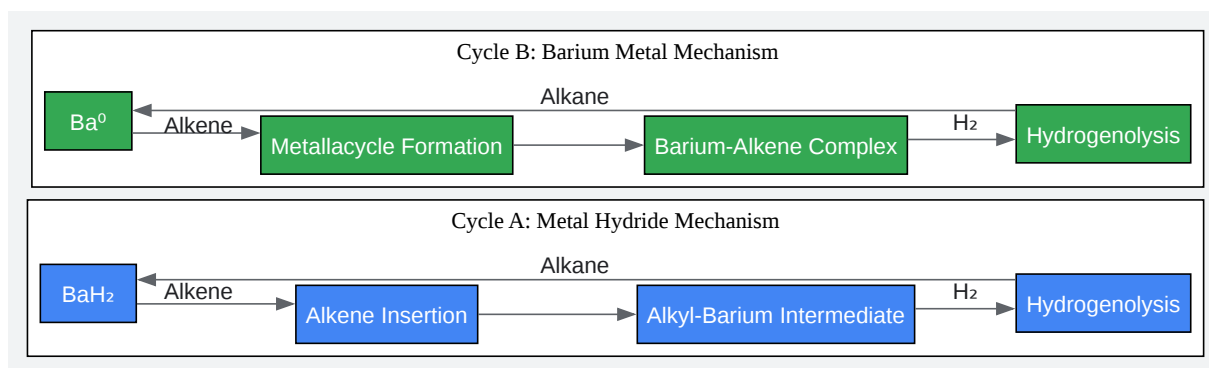
Two main catalytic cycles are proposed for the hydrogenation of alkenes using the activated Ba<sup>0</sup>/BaH<sub>2</sub> system.<sup>[1][2][7][9][10]</sup>

- Cycle A (Metal Hydride Mechanism): This cycle is proposed for unactivated alkenes. It involves the insertion of the alkene into a Ba-H bond of BaH<sub>2</sub>, followed by hydrogenolysis to

release the alkane and regenerate the barium hydride.

- **Cycle B (Barium Metal Mechanism):** This cycle is suggested for substrates that are more easily reduced, such as conjugated alkenes or alkynes. It involves the reaction of the substrate with  $\text{Ba}^0$  to form a metallacycle, which is then hydrogenated to yield the product and regenerate  $\text{Ba}^0$ .

A dual-site mechanism where both  $\text{Ba}^0$  and  $\text{BaH}_2$  play a role is also considered, with  $\text{Ba}^0$  activating the alkene and  $\text{BaH}_2$  providing the hydride for the reduction.[5][9][10]



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Proposed catalytic cycles for alkene hydrogenation.

## Application: Hydrogen Isotope Exchange using Atomically Dispersed BaH/MgO

Atomically dispersed barium hydride on a magnesium oxide support ( $\text{BaH/MgO}$ ) has been shown to be a highly effective catalyst for hydrogen isotope exchange (HIE) in nonactivated alkylarenes, using  $\text{D}_2$  as the deuterium source under mild conditions.[11] This catalyst demonstrates significantly higher activity than bulk  $\text{BaH}_2$ . [11]

## Quantitative Data: Deuteration of Toluene

The following data, adapted from Cai, Y. et al., Nat Commun, 2025, highlights the superior performance of BaH/MgO compared to bulk BaH<sub>2</sub>.[\[11\]](#)[\[12\]](#)

Catalyst	Substrate	Catalyst Loading (mol% Ba)	D <sub>2</sub> Pressure (bar)	Temperature (°C)	Time (h)	Average Deuteration Rate (molD molBa <sup>-1</sup> h <sup>-1</sup> )
BaH/MgO	Toluene	1	6	25	1	285
Bulk BaH <sub>2</sub>	Toluene	10	6	120	6	0.933

## Experimental Protocols

### Protocol 3: Preparation of 20 wt% BaH/MgO Catalyst

This protocol is based on the method described by Cai, Y. et al.[\[12\]](#)

Materials:

- Barium metal
- Magnesium oxide (MgO)
- Liquid ammonia (NH<sub>3</sub>)
- High-purity hydrogen gas (H<sub>2</sub>)
- Custom stainless-steel reactor with a quartz liner

Procedure:

- Inside an argon-filled glovebox, mix 30 mg of metallic Ba with 120 mg of MgO and load the mixture into the reactor.
- Seal the reactor, remove it from the glovebox, and evacuate it.

- Cool the reactor in a liquid nitrogen bath and introduce  $\text{NH}_3$  gas, which will liquefy.
- Shake the reactor for 5 hours to form  $\text{Ba}(\text{NH}_2)_2/\text{MgO}$ .
- Remove the excess  $\text{NH}_3$  by evaporation.
- Place the resulting  $\text{Ba}(\text{NH}_2)_2/\text{MgO}$  sample in a fixed-bed reactor.
- Perform hydrogenation in a flow of  $\text{H}_2$  ( $30 \text{ mL min}^{-1}$ ) at 10 bar and  $300^\circ\text{C}$  for 8 hours to yield the  $\text{BaH}/\text{MgO}$  catalyst.

#### Protocol 4: General Procedure for Deuteration of Alkylarenes

##### Materials:

- $\text{BaH}/\text{MgO}$  catalyst
- Alkylarene substrate (e.g., toluene)
- Anhydrous cyclohexane
- Deuterium gas ( $\text{D}_2$ )
- High-pressure autoclave

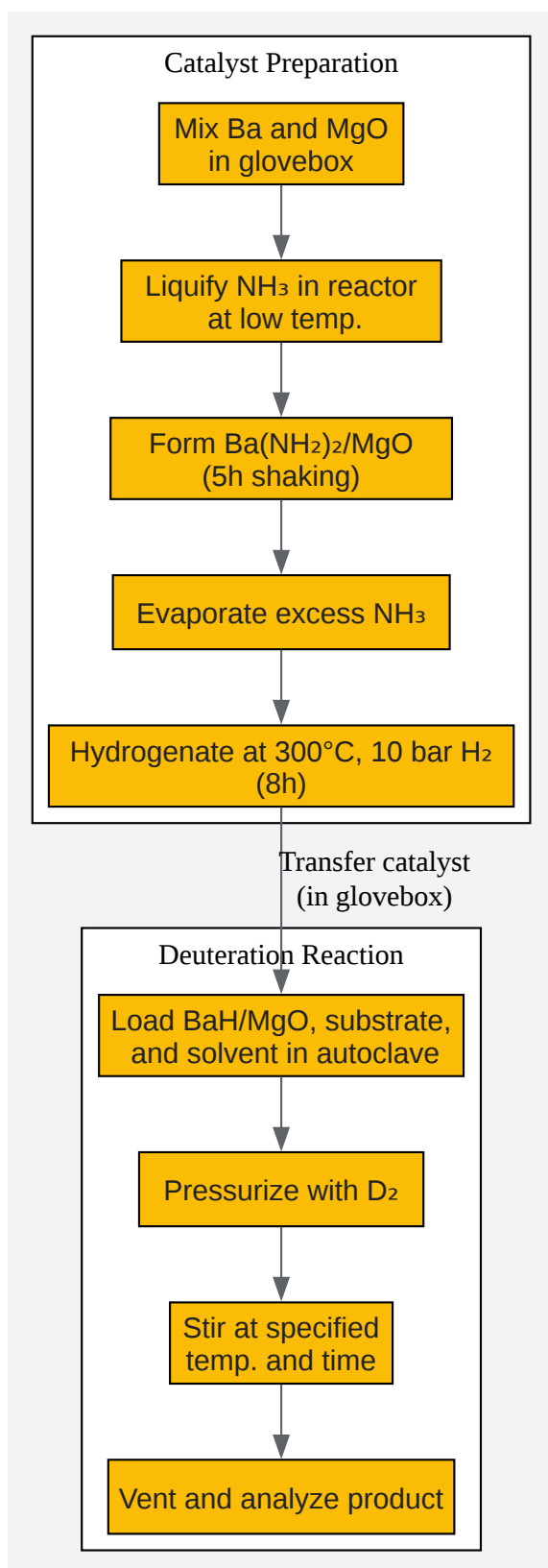
##### Procedure:

- In a glovebox, charge an autoclave with the  $\text{BaH}/\text{MgO}$  catalyst (e.g., 2 mol% Ba relative to the substrate).
- Add cyclohexane and the alkylarene substrate.
- Seal the autoclave and pressurize with  $\text{D}_2$  to the desired pressure (e.g., 6 bar).
- Stir the reaction at the specified temperature (e.g.,  $25^\circ\text{C}$ ) for the desired time.
- After the reaction, vent the  $\text{D}_2$  gas.
- Analyze the product by  $^1\text{H}$  NMR to determine the percentage of deuterium incorporation.[\[13\]](#)

## Experimental Workflow

The overall process for the synthesis and application of the BaH/MgO catalyst can be visualized as a straightforward workflow.





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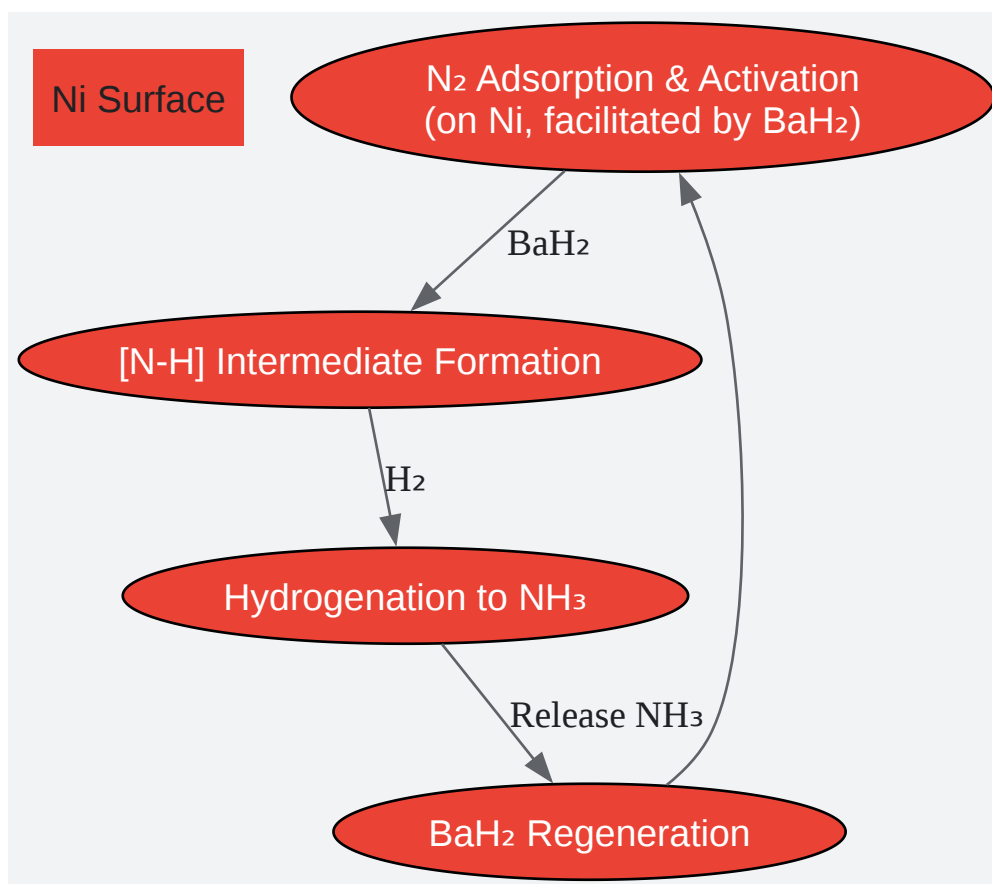
Workflow for deuteration using BaH/MgO.

## Application: BaH<sub>2</sub> as a Co-catalyst in Ammonia Synthesis

Barium hydride has been shown to have a synergistic effect with transition metals like nickel and cobalt, significantly enhancing their catalytic activity for ammonia synthesis at lower temperatures than traditional catalysts.<sup>[3][4]</sup> For instance, the addition of BaH<sub>2</sub> can dramatically decrease the apparent activation energy for a Ni catalyst from 150 kJ mol<sup>-1</sup> to 87 kJ mol<sup>-1</sup>.<sup>[4]</sup> In this role, BaH<sub>2</sub> is not a direct catalyst but acts as a mediator, facilitating nitrogen activation and hydrogenation. This often occurs via a chemical looping process where BaH<sub>2</sub> reacts with N<sub>2</sub> to form barium imide (BaNH), which is then hydrogenated to release NH<sub>3</sub> and regenerate BaH<sub>2</sub>.<sup>[14][15]</sup>

## Proposed Mechanism for Ni-BaH<sub>2</sub> Catalyzed Ammonia Synthesis

The synergy between Ni and BaH<sub>2</sub> promotes the activation of N<sub>2</sub> and its subsequent hydrogenation. An intermediate [N-H] species is thought to be generated upon N<sub>2</sub> fixation, which is then hydrogenated to NH<sub>3</sub>, regenerating the hydride species and completing the catalytic cycle.<sup>[3][4]</sup>



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Simplified cycle for Ni-BaH<sub>2</sub> catalyzed ammonia synthesis.

Disclaimer: The protocols provided are for informational purposes and should be adapted and optimized for specific laboratory conditions. All experiments, especially those involving high pressures and reactive metal hydrides, should be conducted with appropriate safety precautions.

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